molecular formula C12H15N3O2S B14000839 [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine CAS No. 886494-15-1

[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine

Cat. No.: B14000839
CAS No.: 886494-15-1
M. Wt: 265.33 g/mol
InChI Key: SQFOBSKBVOVFQO-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a dimethoxyphenyl group and a methyl group, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is unique due to its specific structural features, such as the presence of both a thiazole ring and a hydrazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

886494-15-1

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H15N3O2S/c1-7-11(14-12(15-13)18-7)8-4-5-9(16-2)10(6-8)17-3/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

SQFOBSKBVOVFQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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